molecular formula C13H14N2O3S B8378463 3-Hydroxymethyl-N-pyridin-2-ylmethyl-benzenesulfonamide

3-Hydroxymethyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Cat. No. B8378463
M. Wt: 278.33 g/mol
InChI Key: VQMNVJOQYBJFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxymethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxymethyl-N-pyridin-2-ylmethyl-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxymethyl-N-pyridin-2-ylmethyl-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Hydroxymethyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

3-(hydroxymethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O3S/c16-10-11-4-3-6-13(8-11)19(17,18)15-9-12-5-1-2-7-14-12/h1-8,15-16H,9-10H2

InChI Key

VQMNVJOQYBJFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of 3-[(Pyridin-2-ylmethyl)-sulfamoyl]-benzoic acid (840 mg, 2.87 mmol) in THF (5 ml) was added BH3.THF (1M, 14.4 ml, 14.4 mmol) dropwise. After the addition, the reaction mixture was allowed to stir for 18 h at room temperature, and 5 N HCl (8 ml) was carefully added, resulting in the evolution of H2. Upon heating to 70° C. for 2 h, a clear solution was obtained. Water (30 ml) was added, and the resulting solution was extracted with diethyl ether (3×20 ml). The aqueous phase was cooled to 0° C., neutralized with solid NaOH, and then solid NaHCO3 and extracted with CHCl3 (6×20 ml). The combined organic extracts were dried over MgSO4, and concentrated under reduced pressure. The crude material was used without further purification in the next reaction.
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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